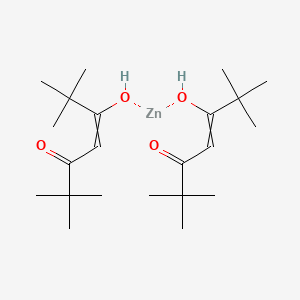
5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;ZINC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one is an organic compound with the molecular formula C11H20O2. It is known for its unique structure, which includes a hydroxyl group and a double bond within a heptane backbone. This compound is often used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one typically involves the reaction of 2,2,6,6-tetramethyl-3,5-heptanedione with appropriate reagents under controlled conditions. One common method includes the use of tert-butyl hydroperoxide as an oxidizing agent in the presence of a catalyst such as copper(II) acetate. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as thionyl chloride can be used to substitute the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of 2,2,6,6-tetramethylheptane-3,5-dione.
Reduction: Formation of 5-hydroxy-2,2,6,6-tetramethylheptane.
Substitution: Formation of 5-chloro-2,2,6,6-tetramethylhept-4-en-3-one.
Scientific Research Applications
5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Used in the production of polymers and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The double bond allows for potential interactions with reactive oxygen species, contributing to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethyl-3,5-heptanedione: Similar structure but lacks the hydroxyl group.
5-Chloro-2,2,6,6-tetramethylhept-4-en-3-one: Similar structure with a chlorine atom instead of a hydroxyl group.
2,2,6,6-Tetramethylheptane-3,5-dione: Similar structure with two ketone groups instead of a hydroxyl group and a double bond.
Uniqueness
5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one is unique due to its combination of a hydroxyl group and a double bond within a heptane backbone. This unique structure allows it to participate in a variety of chemical reactions and makes it valuable in multiple scientific applications.
Properties
Molecular Formula |
C22H40O4Zn |
|---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;zinc |
InChI |
InChI=1S/2C11H20O2.Zn/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3; |
InChI Key |
MLHSFTRXWHJIHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


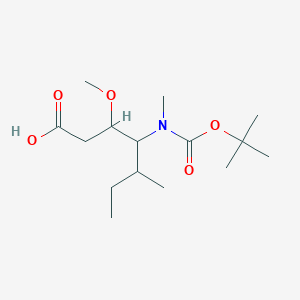
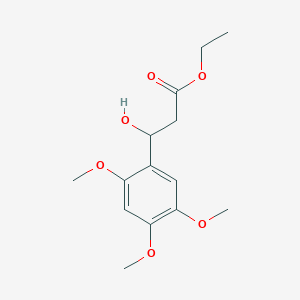
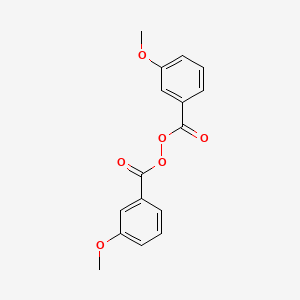
![2-(2,6-Difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13680416.png)


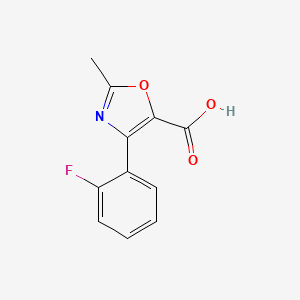
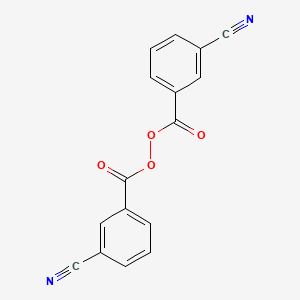
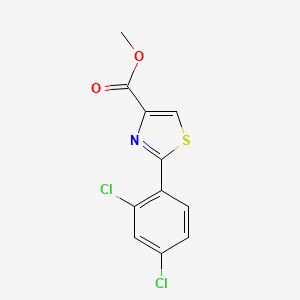
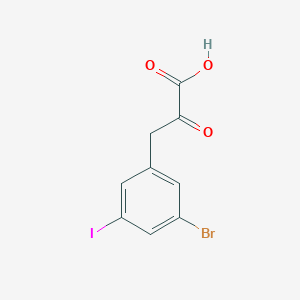
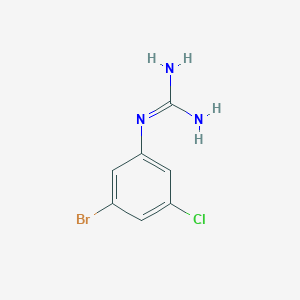
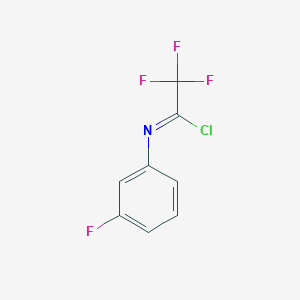
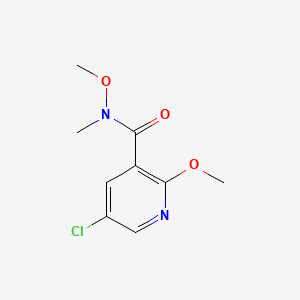
![5-Methoxy-4-oxaspiro[2.5]octan-7-ol](/img/structure/B13680464.png)
